4-butyl-7-hydroxy-8-methyl-2H-chromen-2-one
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Overview
Description
4-butyl-7-hydroxy-8-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of aromatic compounds with a benzopyrone structure, known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry . The compound’s molecular formula is C14H16O3, and it has a molecular weight of 232.28 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-7-hydroxy-8-methyl-2H-chromen-2-one can be achieved through several methods, including the Pechmann condensation, Knoevenagel condensation, and Williamson etherification . One common method involves the reaction of 7-hydroxy-4-methylcoumarin with butyl bromide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of coumarin derivatives often employs the Pechmann condensation, which involves the acid-catalyzed reaction of phenols with β-keto esters . This method is favored for its simplicity and high yield. The reaction typically uses homogeneous catalysts such as sulfuric acid or trifluoroacetic acid, or heterogeneous catalysts like zeolites .
Chemical Reactions Analysis
Types of Reactions
4-butyl-7-hydroxy-8-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the chromenone ring can be reduced to form a dihydro derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides (e.g., butyl bromide) and bases (e.g., potassium carbonate) are employed.
Major Products Formed
Oxidation: Formation of 4-butyl-7-oxo-8-methyl-2H-chromen-2-one.
Reduction: Formation of 4-butyl-7-hydroxy-8-methyl-2H-chroman-2-one.
Substitution: Formation of various alkyl or acyl derivatives.
Scientific Research Applications
4-butyl-7-hydroxy-8-methyl-2H-chromen-2-one has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 4-butyl-7-hydroxy-8-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound’s antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
4-butyl-7-hydroxy-8-methyl-2H-chromen-2-one can be compared with other coumarin derivatives such as:
7-hydroxy-4-methylcoumarin: Lacks the butyl group, resulting in different biological activities and solubility properties.
4-methyl-7-hydroxy-2H-chromen-2-one: Similar structure but without the butyl group, leading to variations in its chemical reactivity and applications.
7-ethoxy-4-methylcoumarin: Contains an ethoxy group instead of a butyl group, affecting its pharmacokinetic properties and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other coumarin derivatives .
Properties
IUPAC Name |
4-butyl-7-hydroxy-8-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-3-4-5-10-8-13(16)17-14-9(2)12(15)7-6-11(10)14/h6-8,15H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWSJIOFAJKBJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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